N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide
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Overview
Description
N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxy group and a dimethylamino propyl chain. This compound is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents like dichloromethane or toluene can facilitate the reaction and aid in the purification of the final product.
Types of Reactions:
Oxidation: The hydroxy group on the benzene ring can undergo oxidation to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, especially in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The dimethylamino group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
- N-[3-(Dimethylamino)propyl]methacrylamide
- N-[3-(Dimethylamino)propyl]acrylamide
- N-[3-(Dimethylamino)propyl]benzamide
Comparison: N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide is unique due to the presence of both a hydroxy group and a sulfonamide group on the benzene ring, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds may lack one or both of these functional groups, resulting in different chemical properties and applications.
Properties
CAS No. |
143879-29-2 |
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Molecular Formula |
C11H18N2O3S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C11H18N2O3S/c1-13(2)9-3-8-12-17(15,16)11-6-4-10(14)5-7-11/h4-7,12,14H,3,8-9H2,1-2H3 |
InChI Key |
OLBVWRCEWFWAJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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